5-amino-N-ethyl-2-methylbenzamide
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing this compound. One notable approach involves the direct condensation of benzoic acids and amines. Researchers have reported a green, rapid, and mild pathway for the preparation of benzamide derivatives. In this method, benzoic acids react with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This innovative process offers advantages such as the use of a recoverable catalyst, low reaction times, and eco-friendliness.
Physical And Chemical Properties Analysis
Scientific Research Applications
Thermal Stability
Research on similar compounds like 2-amino-3,5-dichloro-N-methylbenzamide has focused on their thermal stability. Dynamic DSC curves were used to obtain thermodynamic data like activation energy, initial decomposition temperature, and heat release for thermal decomposition. This kind of research is crucial for understanding the safe handling and storage of such compounds (Cong & Cheng, 2021).
Insect Repellency
Compounds like N,N-diethyl-3-methylbenzamide (DEET) have been extensively studied for their role as insect repellents. Research has compared their effects on insects like Rhodnius prolixus, a vector for Chagas disease. Studies like these provide insights into developing effective repellents and understanding their behavioral and toxicological impacts (Alzogaray, 2015).
Cardiovascular Effects
Compounds such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide have been investigated for their cardiovascular properties. Such studies involve examining effects on arterial blood flow and cardiac contractility in animals, which can provide valuable information for the development of new drugs (Hirohashi et al., 1993).
Synthesis and Structural Analysis
The synthesis of derivatives of compounds similar to 5-amino-N-ethyl-2-methylbenzamide has been a subject of interest. Studies have explored the synthesis of 5-aminopyrazoles and their structural analysis using NMR and X-ray, providing a deeper understanding of the chemical properties and potential applications of these compounds (Aly et al., 2017).
Hydrolysis Studies
The hydrolysis of benzoylamide derivatives like 5-aminoisoxazol has been studied, leading to insights into their chemical behavior under various conditions. Such research is vital for understanding the stability and potential breakdown products of these compounds, which is crucial for environmental and safety assessments (Rouchaud et al., 2010).
properties
IUPAC Name |
5-amino-N-ethyl-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJDJPYWKNNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-ethyl-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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